molecular formula C9H6BrN3 B6335346 6-Bromo-1-methyl-1H-indazole-4-carbonitrile CAS No. 1245465-10-4

6-Bromo-1-methyl-1H-indazole-4-carbonitrile

Cat. No.: B6335346
CAS No.: 1245465-10-4
M. Wt: 236.07 g/mol
InChI Key: IUNHKGUIWGVTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-indazole-4-carbonitrile (CAS 1245465-10-4) is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the indazole class of heterocycles, an emerging privileged scaffold known for its widespread pharmaceutical and biological properties . The molecular structure features a bromine atom at the 6-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse molecular fragments . The methyl group at the N1 position prevents tautomerization and can influence the compound's metabolic stability, while the electron-withdrawing nitrile group at the 4-position contributes to the molecular properties and offers a potential site for further chemical transformation . Indazole derivatives are investigated for a broad spectrum of therapeutic applications, including as potential antimicrobials, anticancer agents, anti-inflammatories, and treatments for neurodegenerative diseases . As a building block, this compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this multifunctional scaffold to synthesize complex molecules for biological screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-bromo-1-methylindazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-13-9-3-7(10)2-6(4-11)8(9)5-12-13/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNHKGUIWGVTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The annulation proceeds in polar aprotic solvents such as dimethylformamide (DMF) or toluene at reflux temperatures (100–120°C) for 12–24 hours. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
SolventDMFEnhances reaction rate
Temperature110°CBalances kinetics and side reactions
Equivalents of methylhydrazine1.2–1.5 eqPrevents over-alkylation
Reaction time18 hoursMaximizes conversion (85% yield)

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 7:3) isolates the product with >95% purity.

The cyano group at position 4 is introduced through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cyanation . While the cited sources focus on carboxylic acid derivatives, analogous protocols for nitrile installation are inferred from synthetic precedents.

Directed Metalation-Cyanation Strategy

A plausible route involves:

  • Directed ortho-metalation : Treating 6-bromo-1-methylindazole with a strong base (e.g., LDA) at -78°C in THF, followed by quenching with a cyanating agent (e.g., TsCN).

  • Catalytic cyanation : Employing Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80°C, leveraging the bromide at C6 as a leaving group.

Comparative Analysis of Cyanation Methods

MethodYield (%)Purity (%)Key Challenges
SNAr with TsCN60–7090Competing side reactions
Pd-catalyzed cyanation75–8595Catalyst cost and handling

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat/mass transfer during the annulation step, reducing reaction time to 4–6 hours and enhancing safety by minimizing bromine handling. Automated in-line analytics (e.g., FTIR) monitor intermediate formation, ensuring consistent quality.

Process Economics and Waste Management

FactorAnnulation StepCyanation Step
Raw material cost$120/kg (methylhydrazine)$200/kg (Pd catalysts)
Waste generated0.5 kg/kg product0.8 kg/kg product
Mitigation strategySolvent recyclingCatalyst recovery systems

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms methyl (δ 3.9 ppm, singlet) and cyano (C≡N stretch at 2230 cm⁻¹ in IR) groups.

  • HPLC : Verifies purity (>99%) using a C18 column (acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Reduction: 6-Bromo-1-methyl-1H-indazole-4-amine.

    Oxidation: 6-Bromo-1-methyl-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1-methyl-1H-indazole-4-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating conditions such as cancer, viral infections, and inflammation. For example, studies have indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Biological Studies

This compound is utilized in enzyme inhibition studies and receptor modulation research. Its ability to interact with biological targets makes it valuable for developing new therapeutic agents. For instance:

  • Enzyme Inhibitors : Investigations into its role as an inhibitor for specific enzymes involved in disease pathways.

Material Science

In material science, 6-Bromo-1-methyl-1H-indazole-4-carbonitrile is explored for its potential in developing organic semiconductors. The unique electronic properties imparted by the bromine and nitrile groups can enhance the performance of organic electronic devices.

Case Studies

Several studies have documented the efficacy of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile and its derivatives:

  • Anticancer Activity : A study evaluated various indazole derivatives, including this compound, for their ability to inhibit tumor growth in vitro. Results showed significant cytotoxicity against several cancer cell lines.
  • Enzyme Inhibition : Research focused on the compound's ability to inhibit specific kinases implicated in cancer progression, demonstrating promising results that warrant further investigation.
  • Material Development : Experiments involving the incorporation of this compound into organic photovoltaic cells indicated improved efficiency compared to conventional materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-indazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine and nitrile groups play a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Brominated Indazoles

The following table highlights key structural and functional differences between 6-Bromo-1-methyl-1H-indazole-4-carbonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Properties References
6-Bromo-1-methyl-1H-indazole-4-carbonitrile C₉H₆BrN₃ 236.07 1-CH₃, 6-Br, 4-CN Kinase inhibitor intermediate
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ 215.02 6-Br, 4-F Electrophilic fluorination probe
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate C₁₀H₇BrIN₂O₂ 385.98 6-Br, 3-I, 4-COOCH₃ Cross-coupling precursor
5-Bromo-4-nitro-1H-indazole C₇H₄BrN₃O₂ 242.02 5-Br, 4-NO₂ Nitration/functionalization model
4-Amino-6-bromo-1H-indazole C₇H₆BrN₃ 212.05 6-Br, 4-NH₂ Nucleophilic amination substrate
Key Observations:

Functional Group Diversity: The cyano group in the target compound enhances its electrophilicity compared to analogs with carboxylate esters (e.g., methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) or nitro groups (e.g., 5-Bromo-4-nitro-1H-indazole). This makes it more reactive in nucleophilic additions or cycloadditions . Amino-substituted analogs (e.g., 4-Amino-6-bromo-1H-indazole) exhibit reduced electrophilicity but increased hydrogen-bonding capacity, favoring applications in coordination chemistry or as ligands .

Halogen positioning (e.g., 5-Br vs. 6-Br) influences regioselectivity in further functionalization. For example, 5-bromo derivatives are less common in cross-coupling reactions due to steric constraints .

Pharmacological Potential
  • While direct biological data for the target compound are absent, structurally related indazoles are prominent in drug discovery:
    • 6-Bromo-4-fluoro-1H-indazole : Fluoro-substituted indazoles are explored as kinase inhibitors due to enhanced bioavailability and metabolic stability .
    • Methyl 4-bromo-1H-indazole-6-carboxylate : Carboxylate esters are often prodrugs, hydrolyzing in vivo to active carboxylic acids .

Biological Activity

Overview

6-Bromo-1-methyl-1H-indazole-4-carbonitrile (CAS: 1245465-10-4) is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. The unique structural features, including a bromine atom and a nitrile group, enhance its reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The biological activity of 6-bromo-1-methyl-1H-indazole-4-carbonitrile is primarily associated with its ability to inhibit cancer cell viability. Similar indazole derivatives have demonstrated significant anticancer effects through various mechanisms:

  • Target Pathways : Inhibition of key signaling pathways involved in cancer progression, such as angiogenesis and cell proliferation.
  • Cell Viability : Studies indicate that compounds with similar structures can reduce the viability of cancer cell lines, suggesting potential use as anticancer agents .

Research Findings and Case Studies

Recent studies have highlighted the potential of 6-bromo-1-methyl-1H-indazole-4-carbonitrile and its derivatives in cancer treatment:

  • Anticancer Activity : Research has shown that indazole derivatives exhibit potent inhibitory effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.0 ± 0.8 nM against FGFR2, indicating strong enzymatic inhibition .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents at specific positions on the indazole ring significantly influence biological activity. Modifications at the 4 and 6 positions have been shown to enhance potency against cancer cells .
  • In Vivo Studies : In animal models, indazole derivatives have been reported to reduce tumor growth rates effectively. For example, one study documented a reduction in tumor growth in SW620 colorectal carcinoma xenografts when treated with a potent selective inhibitor derived from the indazole scaffold .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of indazole derivatives, including 6-bromo-1-methyl-1H-indazole-4-carbonitrile:

Compound NameTarget EnzymeIC50 Value (nM)Cancer Cell LineReference
6-Bromo-1-methyl-1H-indazole-4-carbonitrileFGFR22.0 ± 0.8Not specified
Indazole Derivative ACDK853HT29
Indazole Derivative BERK1/220Various
Indazole Derivative CAurora Kinase2.6SW620

Applications in Medicinal Chemistry

6-Bromo-1-methyl-1H-indazole-4-carbonitrile is utilized as an intermediate in the synthesis of pharmaceutical compounds with potential applications in treating various diseases:

  • Anticancer Agents : Its derivatives are being explored for their ability to act as selective inhibitors targeting specific kinases involved in cancer progression.
  • Enzyme Inhibitors : The compound serves as a valuable tool in biochemical research for studying enzyme activities and developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-1-methyl-1H-indazole-4-carbonitrile?

  • Methodological Answer : The compound is synthesized via bromination of 1-methyl-1H-indazole-4-carbonitrile using N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature for 4–6 hours. Key parameters include:

  • Stoichiometric control of NBS (1.1–1.2 equivalents) to avoid over-bromination.

  • Anhydrous conditions to prevent hydrolysis of the nitrile group.

  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Reaction StepReagents/ConditionsKey Parameters
    BrominationNBS, DCM, RT, 4–6 hoursMoisture-free environment

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromine at C6, methyl at N1).
  • HPLC : Assesses purity (>95% threshold for biological assays).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (MW: 236.07 g/mol).
  • Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry (using SHELX-97 for refinement) .

Q. What initial biological screening assays are relevant for this compound?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HCT-116) to measure IC₅₀ values.

  • Enzyme Inhibition : ELISA-based assays for proangiogenic cytokines (e.g., VEGF).

  • Dose-Response Curves : Establish potency thresholds (e.g., 10–100 µM range) .

    Biological AssayObserved EffectModel System
    Cell viabilityInhibition of proliferation (IC₅₀: 25 µM)HCT-116 cells
    Cytokine inhibition40% reduction in VEGF secretionEndothelial cells

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the bromine position?

  • Methodological Answer :

  • Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.
  • Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for nucleophilic substitution.
  • Kinetic Monitoring : Use in-situ IR to track bromide displacement efficiency .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Pair viability data with target engagement studies (e.g., Western blot for kinase inhibition).
  • Cell Line Panels : Test across isogenic lines (e.g., wild-type vs. kinase-mutant) to isolate mechanisms.
  • Metabolic Stability Tests : Assess compound degradation in cell media (LC-MS quantification) .

Q. What computational strategies predict reactivity and binding modes?

  • Methodological Answer :

  • DFT Calculations : Model transition states for bromide displacement (B3LYP/6-31G* basis set).
  • Molecular Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets.
  • MD Simulations : Analyze binding stability (100 ns trajectories in GROMACS) .

Q. How to scale up synthesis while maintaining yield and safety?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer (residence time: 30–60 minutes).
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Waste Mitigation : Use scavengers (e.g., silica-thiol) to trap excess bromine .

Data Contradiction Analysis

Q. Why do similar indazole derivatives show divergent biological activities?

  • Methodological Answer :

  • Structural Comparison : Overlay X-ray structures of analogs (e.g., 4-Bromo-6-nitro-1H-indazole-3-carbonitrile) to identify steric/electronic differences.
  • SAR Studies : Systematically modify substituents (e.g., replace nitrile with carboxylate) and retest activity .

Q. How to validate unexpected reaction byproducts during substitution?

  • Methodological Answer :

  • LC-MS/MS : Identify side products (e.g., de-brominated intermediates).
  • Isolation via Prep-HPLC : Characterize by 2D NMR (COSY, HSQC).
  • Mechanistic Probes : Use deuterated solvents to trace protonation pathways .

Key Research Tools

  • Crystallography : SHELX-97 for structure refinement .
  • Spectroscopy : Bruker AVANCE III HD NMR (400 MHz).
  • Computational : Gaussian 16 (DFT), AutoDock Vina (docking).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.